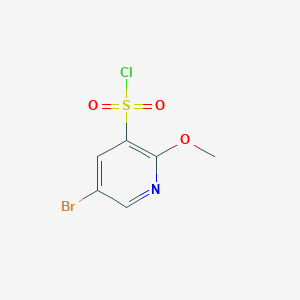

5-Bromo-2-methoxypyridine-3-sulfonyl chloride

Description

Properties

IUPAC Name |

5-bromo-2-methoxypyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO3S/c1-12-6-5(13(8,10)11)2-4(7)3-9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGXYLFNEUZNHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261584-19-3 | |

| Record name | 5-bromo-2-methoxypyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxypyridine-3-sulfonyl chloride typically involves the sulfonylation of 5-bromo-2-methoxypyridine. This process can be carried out using sulfonyl chloride reagents under controlled conditions. The reaction is usually performed in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonyl chloride group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonylation reactions using automated reactors and precise control of reaction parameters. The use of high-purity starting materials and optimized reaction conditions ensures the efficient and cost-effective production of this compound .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxypyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and bases like pyridine or triethylamine.

Coupling Reactions: Reagents such as palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

a. Synthesis of Therapeutic Agents

5-Bromo-2-methoxypyridine-3-sulfonyl chloride serves as a key intermediate in the synthesis of various therapeutic agents. Notably, it is utilized in the development of SGLT2 inhibitors, which are promising candidates for diabetes therapy. The compound is involved in the preparation of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a crucial intermediate for these inhibitors, highlighting its importance in pharmaceutical applications .

b. Antimicrobial Activity

Research has indicated that derivatives of pyridine sulfonyl chlorides exhibit antimicrobial properties. The compound can be modified to enhance its efficacy against various pathogens, making it a candidate for developing new antibiotics or antifungal agents. Studies have shown that related compounds exhibit significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness, suggesting potential applications in parasitic disease treatment .

Synthetic Methodologies

a. Reagent for Sulfonamide Formation

this compound is employed as a sulfonating agent in organic synthesis. It facilitates the formation of sulfonamides from amines and other nucleophiles, which are critical building blocks in drug discovery and development. The reaction conditions and yields can be optimized to produce various sulfonamide derivatives efficiently .

b. Versatile Building Block

The compound's structure allows it to be used as a versatile building block for synthesizing more complex molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating diverse chemical entities with potential biological activities. This versatility is crucial for researchers looking to explore novel compounds with specific pharmacological properties .

Biological Research

a. In Vitro Studies

In vitro assays have demonstrated the potential of this compound and its derivatives to inhibit specific biological targets. For instance, studies assessing the cytotoxicity of synthesized compounds show that modifications can lead to varying degrees of potency against cancer cell lines and parasites .

b. Mechanistic Studies

The compound is also used in mechanistic studies to understand the interactions between small molecules and biological targets. By investigating how these compounds affect cellular pathways, researchers can gain insights into their mechanisms of action, which is essential for rational drug design .

Case Studies

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxypyridine-3-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amines and alcohols. This reactivity is utilized in various chemical transformations to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-bromo-2-methoxypyridine-3-sulfonyl chloride with analogous pyridine-based sulfonyl chlorides and halogenated derivatives, emphasizing structural variations, physicochemical properties, and applications.

5-Bromo-2-methylpyridine-3-sulfonyl chloride

- CAS : 1346540-64-4

- Molecular Formula: C₆H₅BrClNO₂S

- Molecular Weight : 270.53 g/mol

- Key Differences: Substitutes the methoxy group at position 2 with a methyl group. Reduced electron-donating effects compared to methoxy, altering reactivity in electrophilic substitutions. Applications: Limited due to discontinued commercial availability .

5-Bromo-6-chloropyridine-3-sulfonyl chloride

- CAS : 216394-05-7

- Molecular Formula: C₅H₂BrCl₂NO₂S

- Molecular Weight : 295.41 g/mol

- Key Differences: Contains additional chlorine at position 6, increasing halogen density and steric hindrance. Enhanced reactivity in Suzuki-Miyaura couplings due to dual halogen substituents.

3-Bromo-4-methoxy-2-(trifluoromethoxy)pyridine-5-sulfonyl chloride

- CAS : 1804618-81-2

- Molecular Formula: C₇H₄BrClF₃NO₃S

- Molecular Weight : 369.53 g/mol

- Key Differences :

2-Bromo-3-methylpyridine

- CAS : 3430-17-9

- Molecular Formula : C₆H₆BrN

- Molecular Weight : 172.02 g/mol

- Key Differences :

Comparative Data Table

Key Research Findings

Reactivity Trends : The presence of methoxy groups (electron-donating) in this compound enhances its stability in acidic conditions compared to methyl-substituted analogs, which are more prone to hydrolysis .

Halogen Effects : Dual halogenation (e.g., bromine + chlorine in 5-bromo-6-chloropyridine-3-sulfonyl chloride) increases electrophilicity, enabling efficient participation in Ullmann and Buchwald-Hartwig aminations .

Fluorine Incorporation : Trifluoromethoxy groups in 3-bromo-4-methoxy-2-(trifluoromethoxy)pyridine-5-sulfonyl chloride significantly improve blood-brain barrier penetration, making it suitable for CNS-targeted drug candidates .

Biological Activity

5-Bromo-2-methoxypyridine-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and other pharmacological effects, based on a review of available literature.

Chemical Structure and Properties

The compound has the following structural formula:

- Linear Formula : CHBrClNOS

- Molecular Weight : Approximately 239.6 g/mol

This structure includes a bromine atom at the 5-position and a methoxy group at the 2-position of the pyridine ring, which contributes to its chemical reactivity and potential biological activity.

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including those related to this compound, exhibit notable antimicrobial properties.

Case Study: Antimicrobial Screening

A study evaluating various sulfonamide derivatives found that compounds with similar structures demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected compounds are summarized in Table 1.

| Compound | Target Microorganism | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 62.5 |

| This compound | Escherichia coli | 125 |

| This compound | Candida albicans | 62.5 |

These results suggest that the compound could be effective against common pathogens, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Similar pyridine-based sulfonamides have shown activity against various cancer cell lines by inhibiting key signaling pathways.

One study highlighted that certain derivatives could inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cancer cell proliferation and survival. The compound's ability to induce apoptosis in cancer cells has been documented, with IC50 values indicating potent activity against cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of pyridine sulfonamides. The presence of specific functional groups, such as bromine and methoxy, has been linked to enhanced potency against microbial and cancerous cells.

Comparative Analysis

A comparison of various sulfonamide derivatives reveals that those with bromine substitutions generally exhibit improved biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Pyridine ring with sulfonamide group | Antimicrobial, anticancer |

| N-(5-bromo-2-methoxypyridin-3-amine) | Lacks sulfonyl group | Potential anticancer |

| N-(5-bromo-pyridin-2-sulfonamide) | Different bromine position | Antimicrobial |

This table highlights the unique position of this compound in terms of its structural advantages over related compounds .

Q & A

Q. Basic

- Spectroscopy :

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 280.94 (calculated for C₆H₅BrClNO₃S) .

- Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .

What strategies mitigate hydrolysis of the sulfonyl chloride group during reactions?

Advanced

The sulfonyl chloride group is highly moisture-sensitive. Key strategies include:

- Solvent Selection : Use anhydrous solvents (e.g., THF, DMF) and molecular sieves to scavenge trace water.

- Low-Temperature Reactions : Conduct substitutions (e.g., with amines) at –20°C to slow hydrolysis kinetics .

- In Situ Generation : React the intermediate immediately after synthesis to avoid storage-related degradation.

Contradiction Note : Some studies report stability in dichloromethane at –20°C for 48 hours, while others note rapid hydrolysis within 12 hours. This discrepancy may arise from residual acidity in solvents; pre-treatment with CaH₂ or distillation improves stability .

How do electronic effects of substituents influence sulfonyl chloride reactivity?

Advanced

The electron-withdrawing bromo (position 5) and electron-donating methoxy (position 2) groups create a polarized electronic environment:

- Bromo : Enhances electrophilicity of the sulfonyl chloride by withdrawing electron density via inductive effects.

- Methoxy : Ortho/para-directing resonance effects may stabilize intermediates during nucleophilic attack.

Experimental Implications : - Nucleophilic substitutions (e.g., with amines) proceed faster at the sulfonyl chloride than analogous non-brominated derivatives.

- Competitive reactivity at the bromine site (e.g., Suzuki couplings) requires protecting the sulfonyl chloride with a temporary group (e.g., tert-butyl) .

How can contradictory data on stability under acidic/basic conditions be resolved?

Advanced

Reported instability in basic conditions (pH > 8) contrasts with stability in mild acids (pH 3–6). To resolve contradictions:

- Systematic pH Studies : Perform kinetic assays at controlled pH (2–10) and monitor degradation via HPLC. For example, hydrolysis half-life at pH 9 may be <1 hour vs. >24 hours at pH 5 .

- Counterion Effects : Salts (e.g., Na⁺ vs. H⁺) influence reactivity. Sodium bicarbonate buffers accelerate hydrolysis compared to ammonium chloride .

- By-Product Analysis : Identify degradation products (e.g., sulfonic acid) via LC-MS to clarify pathways .

What are the challenges in achieving regioselective functionalization of this compound?

Advanced

Competition between sulfonyl chloride and bromine for reactivity complicates functionalization:

- Suzuki Coupling : Bromine at position 5 is typically more reactive toward palladium-catalyzed cross-coupling. To prioritize sulfonamide formation, first protect the bromine with a trimethylstannane group, perform sulfonylation, then deprotect and proceed with coupling .

- Selectivity in Nucleophilic Substitution : Use sterically hindered amines (e.g., tert-butylamine) to favor sulfonamide formation over bromine displacement .

How does the compound’s stability impact storage and handling protocols?

Q. Basic

- Storage : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent light/moisture exposure. Desiccants (e.g., silica gel) are critical .

- Handling : Use gloveboxes for weigh-outs. Quench residues with 10% aqueous NaHCO₃ to neutralize HCl by-products .

What analytical techniques differentiate sulfonyl chloride from its hydrolysis products?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.